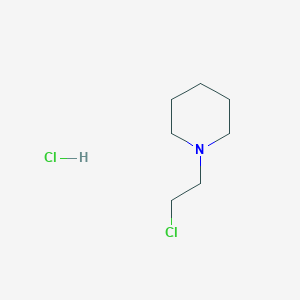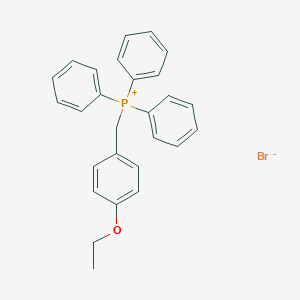
Hexbutinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexbutinol, also known as 2,3-dihydroxy-1-butene, is a chemical compound that has been extensively studied in the field of biochemistry and physiology. This compound is a diol that is used as a reagent in organic chemistry and has been found to have several applications in scientific research.
Wirkmechanismus
The mechanism of action of hexbutinol is not fully understood, but it is believed to act as a competitive inhibitor of alcohol dehydrogenase, an enzyme that is involved in the metabolism of alcohols in the liver. This inhibition leads to a buildup of acetaldehyde, a toxic byproduct of alcohol metabolism, which can cause symptoms of alcohol intolerance.
Biochemische Und Physiologische Effekte
Hexbutinol has been found to have several biochemical and physiological effects, including the inhibition of alcohol metabolism, the induction of oxidative stress, and the modulation of cellular signaling pathways. These effects have been studied in vitro and in vivo, and have provided insights into the mechanisms underlying the metabolism of alcohols in the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hexbutinol in lab experiments is that it is a relatively inexpensive and readily available reagent. However, one limitation is that it can be difficult to work with due to its low solubility in some solvents, and its tendency to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for research on hexbutinol, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for alcohol-related disorders, and the elucidation of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the long-term effects of hexbutinol exposure on human health and the environment.
Synthesemethoden
Hexbutinol can be synthesized using several methods, including the reaction of 1-bromo-2-butene with sodium hydroxide, or the reaction of 2,3-dichloro-1-butene with sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Hexbutinol has been used in several scientific research applications, including as a reagent in the synthesis of other chemicals, as a model compound for studying the metabolism of alcohols in the human body, and as a tool for investigating the biochemical and physiological effects of diols.
Eigenschaften
CAS-Nummer |
117828-61-2 |
|---|---|
Produktname |
Hexbutinol |
Molekularformel |
C21H29NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2 |
InChI-Schlüssel |
IXXCPZGOFVCPCH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |
Synonyme |
1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine hexbutinol hexbutinol, (R)-isomer hexbutinol, (S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




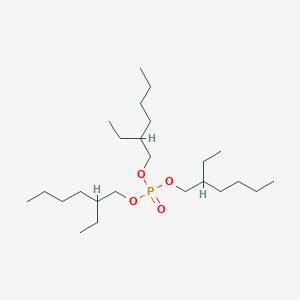
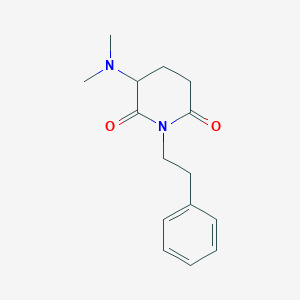

![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)



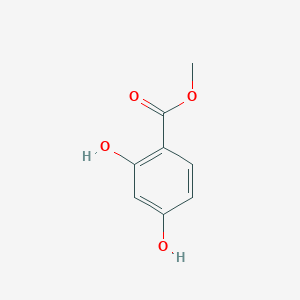

![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
